molecular formula C23H25N3O5S B11222891 3,4-diethoxy-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide

3,4-diethoxy-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B11222891
M. Wt: 455.5 g/mol
InChI Key: MOTPVPGNAKXNLN-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzamide core, diethoxy groups, and a thieno[3,4-c]pyrazol moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Thieno[3,4-c]pyrazol Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thieno[3,4-c]pyrazol ring system.

    Introduction of the Diethoxy Groups: The diethoxy groups are introduced through etherification reactions, typically using ethyl iodide and a base such as potassium carbonate.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazol intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethoxy groups, using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with simplified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the diethoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-diethoxy-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide stands out due to its unique combination of functional groups and structural complexity, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

3,4-diethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C23H25N3O5S/c1-4-30-20-11-8-16(12-21(20)31-5-2)23(27)24-22-18-13-32(28,29)14-19(18)25-26(22)17-9-6-15(3)7-10-17/h6-12H,4-5,13-14H2,1-3H3,(H,24,27)

InChI Key

MOTPVPGNAKXNLN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)C)OCC

Origin of Product

United States

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